molecular formula C11H24O3 B13941336 1-Butanol, 2-(diethoxymethyl)-2-ethyl- CAS No. 64037-39-4

1-Butanol, 2-(diethoxymethyl)-2-ethyl-

Cat. No.: B13941336
CAS No.: 64037-39-4
M. Wt: 204.31 g/mol
InChI Key: GDEOUXOJGKXLRX-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-2-ethyl-1-butanol is an organic compound with the molecular formula C10H22O3 It is a secondary alcohol with a unique structure that includes two ethoxy groups and an ethyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethoxymethyl)-2-ethyl-1-butanol can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-butanol with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbonyl carbon of diethyl carbonate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Diethoxymethyl)-2-ethyl-1-butanol can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-2-ethyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Simpler alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

2-(Diethoxymethyl)-2-ethyl-1-butanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-2-ethyl-1-butanol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It may also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the context of its use and the conditions of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethoxymethyl)-2-methyl-1-butanol
  • 2-(Diethoxymethyl)-2-propyl-1-butanol
  • 2-(Diethoxymethyl)-2-isopropyl-1-butanol

Uniqueness

2-(Diethoxymethyl)-2-ethyl-1-butanol is unique due to its specific combination of ethoxy and ethyl groups attached to the butanol backbone This structure imparts distinct reactivity and properties compared to other similar compounds

Properties

CAS No.

64037-39-4

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

2-(diethoxymethyl)-2-ethylbutan-1-ol

InChI

InChI=1S/C11H24O3/c1-5-11(6-2,9-12)10(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3

InChI Key

GDEOUXOJGKXLRX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)C(OCC)OCC

Origin of Product

United States

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